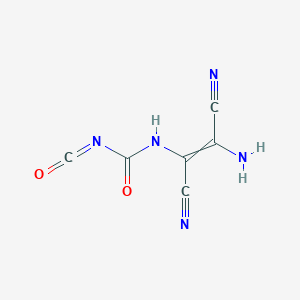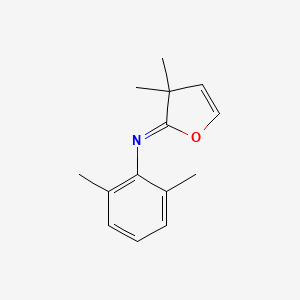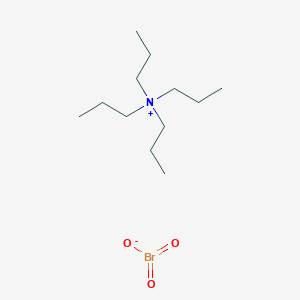
4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium is a complex organic compound that combines the structural elements of 4-aminobenzoic acid and a bipyridine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium typically involves the reaction of 4-aminobenzoic acid with a bipyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cycloaddition reaction. This reaction is carried out in the presence of carbon monoxide and amines, using acetonitrile as the solvent and copper acetate as the oxidant .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the reduction of 4-nitrobenzoic acid followed by the Hoffman degradation of the monoamide derived from terephthalic acid . These methods are chosen for their efficiency and scalability, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, carbon monoxide, and various amines. The reactions are typically carried out in solvents like acetonitrile, with copper acetate and oxygen serving as oxidants .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline-2,4-diones, which have significant pharmacological and biological activities .
Applications De Recherche Scientifique
4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as chitin synthase and cytosolic phospholipase A2, leading to its biological effects . The exact pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid,2-pyridin-2-ylpyridine: This compound shares a similar structure but differs in the position of the pyridine rings.
2’-Amino-[1,1’4’,1’‘-triphenyl]-4,4’'-dicarboxylic acid: Another related compound with different functional groups and applications.
Uniqueness
4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
781671-17-8 |
|---|---|
Formule moléculaire |
C17H15N3O3 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
4-aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H8N2O.C7H7NO2/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9;8-6-3-1-5(2-4-6)7(9)10/h1-8H;1-4H,8H2,(H,9,10) |
Clé InChI |
JQCFDZPYYWADSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-].C1=CC(=CC=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)
boranyl](/img/structure/B14215959.png)
![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)


![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14215988.png)


![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)
